4-((1-(5-Chloropyrimidin-2-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine
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Overview
Description
4-((1-(5-Chloropyrimidin-2-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine is a synthetic organic compound that belongs to the class of pyrimidines. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of metabolic disorders such as type 2 diabetes mellitus.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(5-Chloropyrimidin-2-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperidine intermediate: The starting material, 5-chloropyrimidine, is reacted with piperidine under basic conditions to form the 1-(5-chloropyrimidin-2-yl)piperidine intermediate.
Methoxylation: The intermediate is then reacted with methoxyamine hydrochloride in the presence of a base such as sodium hydride to introduce the methoxy group, forming 4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)methoxy)pyrimidine.
Dimethylation: Finally, the compound undergoes dimethylation using a methylating agent such as methyl iodide in the presence of a base to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of more efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((1-(5-Chloropyrimidin-2-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyrimidine moiety, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding pyrimidine N-oxide derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
4-((1-(5-Chloropyrimidin-2-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating metabolic disorders such as type 2 diabetes mellitus. .
Mechanism of Action
The mechanism of action of 4-((1-(5-Chloropyrimidin-2-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine involves its interaction with G-protein-coupled receptor 119 (GPR119). This receptor is predominantly expressed in pancreatic β-cells and enteroendocrine cells in the gastrointestinal tract. The compound stimulates glucose-dependent insulin release by direct action on the pancreas and promotes the secretion of the incretin hormone glucagon-like peptide 1 (GLP-1) in the gastrointestinal tract .
Comparison with Similar Compounds
4-((1-(5-Chloropyrimidin-2-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine can be compared with other GPR119 agonists, such as:
5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452): Another potent and selective GPR119 agonist with similar therapeutic applications
AR231453: A known GPR119 agonist with similar effects on insulin release and incretin hormone secretion.
The uniqueness of this compound lies in its specific structural features and its potential for optimization in drug development for metabolic disorders.
Properties
IUPAC Name |
4-[[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methoxy]-5,6-dimethylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN5O/c1-11-12(2)20-10-21-15(11)23-9-13-3-5-22(6-4-13)16-18-7-14(17)8-19-16/h7-8,10,13H,3-6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZHBZUSADWLLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)C3=NC=C(C=N3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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